molecular formula C7H8N2O B1417471 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 5661-01-8

6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No. B1417471
CAS RN: 5661-01-8
M. Wt: 136.15 g/mol
InChI Key: RCTLNIIGJAMFQP-UHFFFAOYSA-N
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Description

“6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one” is a heterocyclic compound . It is a derivative of cyclopenta[d]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported through cyclocondensation reactions . For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives were synthesized through cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was catalyzed using a sodium alkoxide solution .


Molecular Structure Analysis

The molecular formula of a similar compound, 6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine, is C7H9N3 . The average mass is 135.167 Da and the monoisotopic mass is 135.079651 Da .


Chemical Reactions Analysis

In a study, the bromination of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione resulted in the substitution in the aliphatic ring . The reaction of this product with different N-nucleophiles gave new derivatives of the starting compound .

Scientific Research Applications

1. Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b] pyridine, a closely related compound to 6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one, is extensively used in pharmaceutical research. It plays a significant role in the development of bactericides and antimicrobials. This compound is also incorporated into the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Remarkably, it serves as a side-chain in the production of fourth-generation Cefpirome, highlighting its value in pharmaceutical advancements (Fu Chun, 2007).

2. Novel Chemical Scaffold for Vascular Endothelial Growth Factor Receptor Inhibition

A series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been designed, synthesized, and evaluated as inhibitors of the vascular endothelial growth factor receptor (VEGFR 2). These derivatives serve as a new chemical scaffold, demonstrating potent dose-related VEGFR 2 inhibition. This development is significant in the context of cancer research and treatment, where VEGFR 2 plays a crucial role (Sobhy et al., 2019).

3. Antioxidant Activity Research

The antioxidant properties of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione derivatives have been explored, particularly the 7-thio derivatives. These compounds exhibit significant antiradical activity, influenced by the structure of the substituent in the thioether fragment. This research is pivotal in understanding the potential of these derivatives in combating oxidative stress-related conditions (Kononevich et al., 2014).

4. Synthetic Methodology and Biological Activity

Research into the synthesis of substituted 6,7-dihydrocyclopentapyrimidin-2-amine compounds has been conducted. These compounds, synthesized via one-pot multicomponent reactions, are considered to possess biological activity. The ease of their synthesis through this method compared to conventional multistep organic reactions makes them of interest in medicinal chemistry (Tugcu & Turhan, 2018).

Mechanism of Action

While the specific mechanism of action for “6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one” is not mentioned in the search results, a similar compound, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, was found to exhibit corrosion inhibition properties . The adsorption of these derivatives on the carbon steel interface follows the Langmuir isotherm model, including physisorption and chemisorption .

properties

IUPAC Name

3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-5-2-1-3-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTLNIIGJAMFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282819
Record name 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

CAS RN

5661-01-8
Record name 5661-01-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5,6,7-Tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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